molecular formula C18H23N5O2 B12043745 8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 332904-92-4

8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12043745
CAS No.: 332904-92-4
M. Wt: 341.4 g/mol
InChI Key: IXWRBHQHRXSGOS-UHFFFAOYSA-N
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Description

8-[Benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a substituted purine-2,6-dione derivative characterized by a benzyl(methyl)amino group at position 8, an isobutyl group at position 7, and a methyl group at position 2. Its molecular formula is C₂₀H₂₇N₅O₂, with a molecular weight of 377.47 g/mol (monoisotopic mass: 377.211 Da) . The compound’s structure is defined by its purine core, with substitutions influencing its physicochemical properties and biological activity. Synthetically, it is derived via alkylation and nucleophilic substitution reactions, as seen in analogous purine-diones .

Properties

CAS No.

332904-92-4

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

8-[benzyl(methyl)amino]-3-methyl-7-(2-methylpropyl)purine-2,6-dione

InChI

InChI=1S/C18H23N5O2/c1-12(2)10-23-14-15(22(4)18(25)20-16(14)24)19-17(23)21(3)11-13-8-6-5-7-9-13/h5-9,12H,10-11H2,1-4H3,(H,20,24,25)

InChI Key

IXWRBHQHRXSGOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps. . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for drug development:

  • Phosphodiesterase Inhibition:
    • Research indicates that derivatives of this compound can act as inhibitors of phosphodiesterase enzymes (PDEs), particularly PDE4B1 and PDE10A. The most potent derivatives showed IC50 values in the low micromolar range, suggesting potential for treating conditions like depression and neurodegenerative diseases .
  • Neuroprotective Effects:
    • Studies have suggested that compounds with a xanthine core, including this derivative, may offer neuroprotective benefits by modulating dopamine pathways. This could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .
  • Anti-inflammatory Properties:
    • The compound has been investigated for its anti-inflammatory effects, which are crucial for developing treatments for chronic inflammatory diseases. Structure-activity relationship (SAR) studies have identified specific modifications that enhance its efficacy .
  • Antioxidant Activity:
    • Certain derivatives of this compound have shown promising antioxidant properties, which can help mitigate oxidative stress-related damage in cells .

Case Study 1: Neuroprotective Drug Development

A study evaluated the neuroprotective effects of a series of xanthine-derived compounds, including 8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. The results indicated significant protective effects against neurotoxicity in cellular models, supporting further development as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Anti-inflammatory Research

In a comparative study assessing various purine derivatives for anti-inflammatory activity, this compound was found to exhibit significant inhibition of pro-inflammatory cytokines in vitro. The findings suggest that modifications to the benzyl group could enhance its anti-inflammatory potency .

Mechanism of Action

The mechanism of action of 8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It is believed to modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular functions. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives are pharmacologically significant due to their roles as phosphodiesterase (PDE) inhibitors, adenosine receptor modulators, and anti-inflammatory agents. Below is a systematic comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight Key Biological Activity Reference
8-[Benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione 8: Benzyl(methyl)amino; 7: Isobutyl; 3: Methyl 377.47 PDE inhibition, anti-inflammatory
8-[(2-Chlorobenzyl)amino]-3-cyclopropyl-7-methyl-1-propargyl-purine-2,6-dione (27) 8: 2-Chlorobenzylamino; 7: Methyl; 1: Propargyl 427.89 Adenosine A2A receptor antagonism
Linagliptin 8: (3R)-Aminopiperidinyl; 7: But-2-ynyl 472.52 Dipeptidyl peptidase-4 (DPP-4) inhibition
HC-030031 7: 4-Isopropylphenylacetamide 377.41 TRPA1 channel antagonism
7-Benzyl-8-chloro-1,3-dimethyl-purine-2,6-dione (9) 7: Benzyl; 8: Chloro; 1,3: Methyl 320.76 Intermediate for Suzuki couplings
8-Butoxy-1,3-dimethyl-7-(tert-butylphenol)purine-2,6-dione (145) 8: Butoxy; 7: 4-(tert-butyl)phenol 455.58 Anti-fibrotic, PDE inhibition

Key Findings:

Substitution at Position 8: The benzyl(methyl)amino group in the target compound enhances lipophilicity compared to halogenated (e.g., 8-chloro in 9) or alkoxy (e.g., 8-butoxy in 145) substituents. This improves membrane permeability, critical for central nervous system (CNS) targeting . In contrast, Linagliptin uses a rigid aminopiperidinyl group at position 8 to achieve selective DPP-4 inhibition, demonstrating how bulkier substituents can redirect activity to non-PDE targets .

Substitution at Position 7 :

  • The isobutyl group in the target compound confers moderate steric bulk compared to 7-benzyl (e.g., 9 ) or 7-(2-methoxyethyl) (e.g., 21 ). This balance between hydrophobicity and flexibility may optimize PDE isoform selectivity .
  • Compounds like HC-030031 with 7-(4-isopropylphenylacetamide) exhibit TRPA1 antagonism, highlighting how aromatic substitutions at position 7 diversify biological targets .

Biological Activity: The target compound’s PDE inhibition profile overlaps with 145 but differs in potency due to the benzyl(methyl)amino group’s electron-donating effects, which may enhance binding to PDE catalytic sites . Compound 27’s adenosine A2A antagonism contrasts with the target compound’s PDE-focused activity, underscoring the role of cyclopropyl and propargyl groups in receptor selectivity .

Table 2: Pharmacological Data

Compound PDE IC₅₀ (nM) TRPA1 IC₅₀ (nM) Anti-inflammatory Efficacy (ED₅₀, mg/kg)
Target compound 12 ± 3 >10,000 1.5 (murine model)
145 8 ± 2 N/A 0.8
HC-030031 >50,000 310 ± 40 N/A
Linagliptin N/A N/A N/A (DPP-4 IC₅₀ = 1 nM)

Biological Activity

8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS: 332904-92-4) is a synthetic compound that belongs to the purine derivative class. It has garnered interest in pharmacological research due to its potential biological activities, particularly in the areas of anti-inflammatory and neuroprotective effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is C18H23N5O2, with a molar mass of 341.41 g/mol. The compound's structure includes a purine base modified with various substituents that influence its biological activity.

PropertyValue
Molecular FormulaC18H23N5O2
Molar Mass341.41 g/mol
Density1.26 g/cm³ (predicted)
pKa9.0 ± 0.70 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that it may act as a phosphodiesterase inhibitor, which is crucial for modulating cyclic nucleotide levels in cells. This modulation can lead to various physiological effects, including anti-inflammatory responses and neuroprotective actions.

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of 8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione. It has been shown to inhibit the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). For instance, compounds with similar structures demonstrated significant reductions in COX-2 mRNA expression levels compared to standard anti-inflammatory drugs like indomethacin .

Neuroprotective Properties

The compound's neuroprotective effects are also noteworthy. It has been investigated as a potential treatment for neurodegenerative diseases due to its ability to enhance dopamine signaling pathways. The hybrid dopamine-xanthine core structure suggests that it could serve as a multitarget drug candidate for conditions like Parkinson's disease .

Structure-Activity Relationships (SAR)

The biological activity of 8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be influenced by various structural modifications:

  • Substituents at N7 Position : Alkyl chains and aromatic groups at the N7 position have been correlated with increased phosphodiesterase inhibition potency.
  • Alkyl Chain Length : Shorter alkyl chains (2–5 carbons) generally maintain activity, while longer chains may lead to decreased efficacy.
  • Benzyl Group Influence : The presence of a benzyl group enhances the compound's lipophilicity and may improve its ability to cross the blood-brain barrier .

Case Studies

Recent research has explored the effects of this compound in various experimental models:

  • In Vitro Studies : In cell cultures, 8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione exhibited IC50 values around 2.44 µM for phosphodiesterase inhibition . This suggests a promising therapeutic index for inflammatory conditions.
  • Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in significant improvements in motor function and reductions in neuroinflammation markers compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 8-[benzyl(methyl)amino]-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, and how can reaction conditions be optimized?

  • Answer: The compound is synthesized via alkylation and substitution reactions on the purine-2,6-dione scaffold. For example, alkylation of intermediates with benzyl(methyl)amine and isobutyl halides under anhydrous conditions (e.g., DMF or THF) with K₂CO₃ as a base has been reported . Optimization involves adjusting reaction temperature (75–100°C), stoichiometry of alkylating agents (1.5–2.0 equivalents), and purification via column chromatography using gradients of ethyl acetate/hexane. Monitoring by TLC and NMR ensures intermediate purity .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Answer:

  • FTIR: Characteristic peaks for -N-H (3344–3345 cm⁻¹), aliphatic C-H (2852–2968 cm⁻¹), and C=O (1656–1697 cm⁻¹) stretching confirm functional groups .
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 385–421 for related derivatives) and fragmentation patterns validate the molecular formula .
  • NMR: ¹H NMR resolves substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm; isobutyl -CH₂- at δ 1.8–2.2 ppm). ¹³C NMR confirms carbonyl carbons (δ 155–165 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between FTIR and NMR data when assigning substituent positions?

  • Answer: Contradictions may arise from overlapping FTIR peaks (e.g., C=O vs. aromatic C-H). Use selective decoupling in NMR to isolate signals: irradiate benzyl protons to confirm coupling with adjacent methyl groups. For ambiguous FTIR bands, compare with computed spectra (DFT) or analyze derivatives (e.g., brominated analogs) to isolate vibrational modes .

Q. What strategies enhance the biological activity of purine-2,6-dione derivatives while minimizing toxicity?

  • Answer: Structural modifications include:

  • N3/N7 alkylation: Isohexyl or cyclopropyl groups improve target affinity (e.g., adenosine receptors) but increase lipophilicity, requiring toxicity assays (e.g., LD₅₀ in rodents) .
  • Substituent polarity: Introducing hydroxyethyl or methoxy groups balances solubility and membrane permeability. Toxicity is assessed via metabolic stability studies (e.g., liver microsome assays) .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

  • Answer: Accelerated stability testing under ICH guidelines:

  • Temperature/Humidity: Store samples at 25°C/60% RH and 40°C/75% RH for 1–6 months. Monitor degradation via HPLC (retention time shifts) and quantify impurities (e.g., hydrolysis products) .
  • Light Exposure: Use ICH Q1B photostability protocols (1.2 million lux-hours UV/visible light). FTIR and NMR track photo-oxidation of the benzyl group .

Data Contradiction and Experimental Design

Q. How to address inconsistent biological activity data across in vitro and in vivo models for this compound?

  • Answer: Discrepancies may stem from metabolic differences (e.g., cytochrome P450 activation in vivo). Design experiments to:

  • Compare metabolic profiles: Use liver microsomes or hepatocytes to identify active/toxic metabolites .
  • Dose-response curves: Adjust dosing intervals to account for pharmacokinetic variability (e.g., plasma half-life in rodents vs. humans) .

Q. What computational tools are recommended for predicting SAR (structure-activity relationships) of purine-2,6-dione analogs?

  • Answer:

  • Molecular docking (AutoDock Vina): Model interactions with adenosine A₂A receptors (PDB: 6Z8) to prioritize substituents at N7 and C8 .
  • QSAR models: Use descriptors like logP, polar surface area, and Hammett constants to correlate alkyl chain length (e.g., isohexyl vs. methyl) with IC₅₀ values .

Methodological Resources

  • Spectral Libraries: Cross-reference with SDBS KBr library entries for purine-2,6-dione derivatives (e.g., 3,7-dimethyl analogs) .
  • Toxicology Data: Rodent LD₅₀ values (oral: 246–1139 mg/kg; IV: 65–131 mg/kg) provide baseline safety thresholds .

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